

Spectroscopic Profile of 2-Pyrimidineacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Pyrimidineacetic Acid

Cat. No.: B151167

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-Pyrimidineacetic acid** (CAS No: 66621-73-6), a heterocyclic compound of interest in pharmaceutical synthesis.[1][2] Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from related pyrimidine derivatives.

Chemical Structure and Properties

IUPAC Name: 2-(Pyrimidin-2-yl)acetic acid[3]

Molecular Formula: C₆H₆N₂O₂[3]

Molecular Weight: 138.12 g/mol [3]

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Pyrimidineacetic acid**. These values are estimated based on the analysis of its chemical structure and comparison with spectroscopic data of similar pyrimidine-containing molecules.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.8	Doublet	2H	H-4, H-6
~7.4	Triplet	1H	H-5
~3.8	Singlet	2H	-CH ₂ -
~12.5	Broad Singlet	1H	-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~170	-СООН
~165	C-2
~158	C-4, C-6
~122	C-5
~45	-CH₂-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3100-3000	Medium	C-H stretch (Aromatic)
~2900	Weak	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid) [4][5]
~1590, 1570, 1470	Medium-Strong	C=N and C=C stretching (Pyrimidine ring)[4][5]
~1420	Medium	C-O-H bend
~1350	Medium	C-N stretching[4]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
138	High	[M] ⁺ (Molecular Ion)
93	High	[M - COOH]+
79	Medium	[C ₄ H ₃ N ₂] ⁺ (Pyrimidine ring fragment)

The fragmentation in mass spectrometry is anticipated to initiate with the loss of the carboxylic acid group, a common fragmentation pathway for such compounds.[6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy



A sample of **2-Pyrimidineacetic acid** (5-10 mg) would be dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard.

IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is then recorded over a range of 4000-400 cm⁻¹.

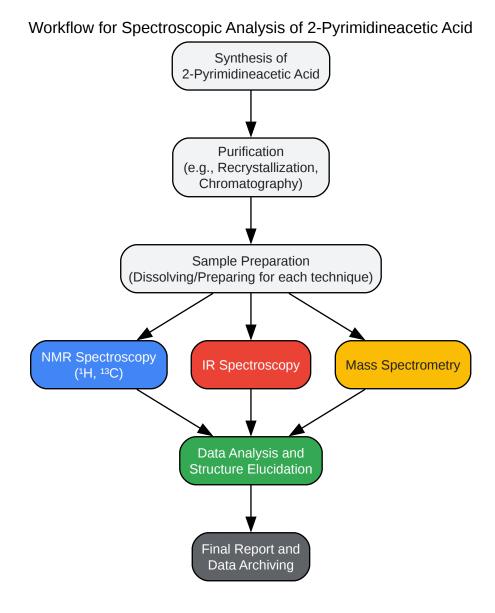
Mass Spectrometry

Mass spectral data can be acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like **2-Pyrimidineacetic acid**.





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